1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that the compound might interact with its target, inhibiting its function and leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, preventing the progression from g1 phase to s phase . This can result in the inhibition of cell proliferation, which is a desirable effect in the treatment of cancer .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have been found to inhibit the growth of MCF-7 and HCT-116 cell lines . They also induce apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with a thiol compound to form the corresponding thioether. This intermediate is then reacted with a pyrido[2,3-d]pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, including the recycling of solvents and reagents to minimize waste. Quality control measures would be in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-trimethyl-2,4,6-tris(4-carboxyphenyl)benzene
- 2,4,6-trimethyl-1,3,5-triazine
- 1,3,5-triethynyl-2,4,6-trimethylbenzene
Uniqueness
1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the thioether group
Properties
IUPAC Name |
1,3,6-trimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-7-5-6-8-13(11)10-24-15-12(2)9-19-16-14(15)17(22)21(4)18(23)20(16)3/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLCUTXVRRMYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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